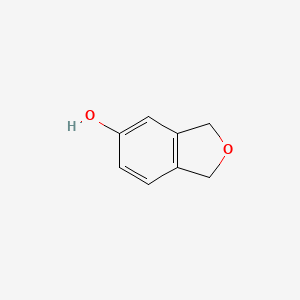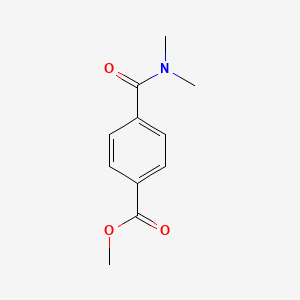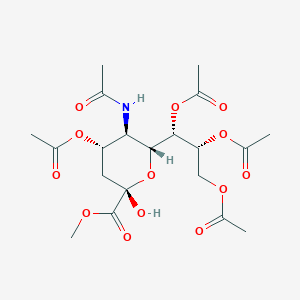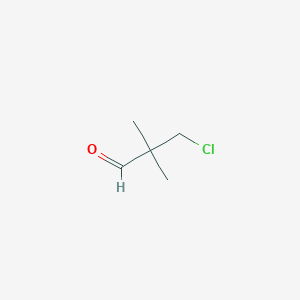
1,3-Dihydroisobenzofuran-5-ol
Descripción general
Descripción
1,3-Dihydroisobenzofuran-5-ol, also known as tetrahydroisobenzofuran-5-ol, is an organic compound. It is used as an intermediate in organic synthesis and pharmaceutical processes .
Synthesis Analysis
The synthesis of 1,3-Dihydroisobenzofuran-5-ol involves the addition of Et3SiH (4 equiv) to 2-hydroxychalcone derivatives (0.5 mmol, 1 equiv) and InCl3 (0.5 equiv) in anhydrous acetonitrile (2.5 mL). The reaction mixture is refluxed, water is added, and the reaction mixture is extracted with dichloromethane. The combined organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under vacuum. The resulting solution is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 50:1) to obtain 1,3-Dihydroisobenzofuran-5-ol .
Molecular Structure Analysis
The molecular formula of 1,3-Dihydroisobenzofuran-5-ol is C8H8O2. The molecular weight is 136.15 g/mol. The structure of this compound includes a dihydroisobenzofuran heterocycle .
Chemical Reactions Analysis
1,3-Dihydroisobenzofuran-5-ol can participate in various chemical reactions. For instance, it can undergo intramolecular hydroalkoxylation of aromatic alkynols with the promotion of cesium carbonate . This reaction proceeds regioselectively with exclusive formation of 5-exo-dig product .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dihydroisobenzofuran-5-ol include a melting point of 6°C, a boiling point of 192°C (lit.), a density of 1.098 g/mL at 25°C (lit.), and a refractive index of n20/D 1.546 (lit.) . It has low aqueous solubility and is a colorless liquid .
Aplicaciones Científicas De Investigación
6. Total Synthesis of Natural Products Containing Benzofuran Rings
- Application Summary : This research focuses on the total synthesis of natural products containing benzofuran rings, including 1,3-Dihydroisobenzofuran-5-ol. These natural products have attracted much attention due to their interesting biological and pharmacological activities .
- Methods of Application : The research discusses various synthetic approaches for the total synthesis of natural products bearing at least one benzofuran in their complex structures .
7. Applications of Metal and Non-Metal Catalysts for the Synthesis of Oxygen Containing Five-Membered Polyheterocylces
- Application Summary : This research focuses on the applications of metals and non-metals for the synthesis of oxygen containing five-membered polyheterocylces, including 1,3-dihydroisobenzofuran-5-ol .
- Methods of Application : The research discusses the use of catalysts in organic reactions, with a focus on metal and non-metal catalysts. These catalysts provide a new improved alternative to traditional methods in modern synthetic chemistry .
8. Synthesis of 1,3-diselenyl-dihydroisobenzofurans
- Application Summary : This research involves the use of 1,3-Dihydroisobenzofuran-5-ol in the synthesis of 1,3-diselenyl-dihydroisobenzofurans through an efficient electrochemical method .
- Methods of Application : The research outlines a method for the synthesis of 1,3-diselenyl-dihydroisobenzofurans from substituted o-divinylbenzenes and diselenides under external oxidant free conditions at room temperature .
Safety And Hazards
The safety data sheet for a similar compound, 1,3-Dihydroisobenzofuran-5-ylamine, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUEHUKKCOJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308169 | |
| Record name | 1,3-Dihydro-5-isobenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroisobenzofuran-5-ol | |
CAS RN |
68747-25-1 | |
| Record name | 1,3-Dihydro-5-isobenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68747-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-isobenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)




![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)




